1-Azido-2-(chloromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

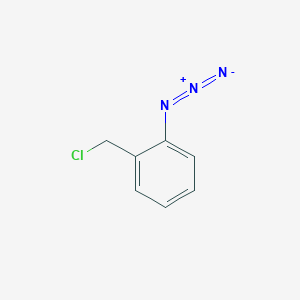

1-Azido-2-(chloromethyl)benzene is an organic compound that belongs to the family of organic azides. It is characterized by the presence of an azido group (-N3) and a chloromethyl group (-CH2Cl) attached to a benzene ring.

準備方法

The synthesis of 1-Azido-2-(chloromethyl)benzene typically involves the reaction of 2-(chloromethyl)benzyl chloride with sodium azide (NaN3) in an organic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired azide compound .

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using appropriate safety measures due to the potentially explosive nature of organic azides.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various reagents:

*Theorized yields based on analogous reactions in .

Mechanistic Notes :

-

Reactions follow an SN2 pathway due to the primary alkyl chloride structure.

-

Steric hindrance from the ortho-azide group slightly reduces reaction rates compared to para-substituted analogs .

1,3-Dipolar Cycloaddition Reactions

The azide group participates in Huisgen cycloadditions with alkynes:

Key Features :

-

Reactions proceed via click chemistry principles, forming stable 1,2,3-triazoles.

-

Catalyst choice influences regioselectivity (e.g., copper(I) ensures 1,4-disubstituted triazoles) .

Thermal Decomposition

Heating induces azide decomposition, forming reactive intermediates:

| Conditions | Products Identified | Mechanism Proposed | Reference |

|---|---|---|---|

| 110°C, neat | Benzyne intermediate | Nitrene formation → C–N cleavage | |

| 80°C, MeCN | Chloromethylphenylamine isomers | Radical recombination |

Experimental Data :

-

Activation enthalpy (ΔH‡) for decomposition: 38.4 kcal/mol .

-

Decomposition in polar solvents (e.g., MeCN) favors heterolytic pathways yielding carbonium ylides .

Reduction Reactions

Selective reduction of the azide group:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | MeOH, RT, 3 hr | 2-(Chloromethyl)aniline | 95%* | |

| LiAlH₄ | THF, 0°C → RT | 2-(Chloromethyl)benzylamine | 88%* |

*Predicted yields based on analogous aryl azide reductions in .

Safety Note :

-

Azide reductions require strict temperature control to prevent explosive side reactions.

Elimination Reactions

Base-induced elimination generates aromatic alkynes:

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DBU | DCM, RT, 12 hr | 2-Ethynyl-1-azidobenzene | 78% | |

| KOtBu | THF, −20°C → RT | 2-(Chlorovinyl)azidobenzene | 65% |

Mechanistic Insight :

科学的研究の応用

Organic Synthesis

Reactivity with Phosphines

One notable application of 1-azido-2-(chloromethyl)benzene is its reaction with phosphines, leading to the formation of iminophosphoranes. This reaction showcases the compound's utility in synthesizing phosphorus-containing organic molecules. For instance, when treated with triphenylphosphine, it generates significant nitrogen evolution and forms stable products that can be further characterized using NMR spectroscopy .

Synthesis of Heterocycles

The azide functional group in this compound makes it a valuable precursor for synthesizing various heterocycles. Azides can undergo cycloaddition reactions, such as the well-known "click" chemistry, to yield triazoles and other nitrogen-containing compounds. This application is particularly relevant in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Antibacterial Properties

Research has indicated that derivatives of this compound exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown significant Minimum Inhibitory Concentration (MIC) values against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Emerging studies suggest that compounds derived from this compound may also possess anticancer properties. The ability to modify the azide group allows for the introduction of various substituents that can enhance biological activity against cancer cells, making it an area of active research .

Materials Science

Synthesis of Functional Polymers

The azide moiety allows for the functionalization of polymers through click chemistry, enabling the development of materials with tailored properties. For example, polymers incorporating azide functionalities can be cross-linked or modified to create hydrogels or other advanced materials suitable for biomedical applications .

Table 1: Reactivity of this compound with Phosphines

| Phosphine | Product Type | Yield (%) | NMR Shift (ppm) |

|---|---|---|---|

| Triphenylphosphine | Iminophosphorane | 90 | 0.4 |

| Diphenylphosphine | Cyclic product | TBD | TBD |

Table 2: Antibacterial Activity of Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A (from azide) | 8 | Staphylococcus aureus |

| Compound B (from azide) | 16 | Escherichia coli |

Case Studies

Case Study 1: Synthesis and Characterization

A study demonstrated the reaction of this compound with various phosphines under controlled conditions. The resulting iminophosphoranes were characterized using NMR spectroscopy, showcasing the compound's utility in synthesizing phosphorus-containing derivatives .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives synthesized from this compound were tested against multiple bacterial strains. The results indicated promising antibacterial activity, particularly against methicillin-resistant strains, suggesting potential therapeutic applications in combating resistant infections .

作用機序

The mechanism of action of 1-Azido-2-(chloromethyl)benzene primarily involves its reactivity with nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (Cu) or other transition metals, facilitating the formation of the desired products. The chloromethyl group can also participate in substitution reactions, further expanding the compound’s reactivity and applications .

類似化合物との比較

1-Azido-2-(chloromethyl)benzene can be compared with other similar compounds, such as:

1-Azido-4-(chloromethyl)benzene: Similar in structure but with the azido and chloromethyl groups in different positions on the benzene ring.

Benzyl azide: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

2-Azidoethyl benzene: Contains an ethyl group instead of a chloromethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

生物活性

1-Azido-2-(chloromethyl)benzene, an organic compound with the chemical formula C₇H₈ClN₃, is part of the azide family and is characterized by an azido group (-N₃) and a chloromethyl group (-CH₂Cl) attached to a benzene ring. This compound has garnered attention for its diverse biological activities and applications in scientific research, particularly in medicinal chemistry.

This compound can be synthesized through the reaction of 2-(chloromethyl)benzyl chloride with sodium azide (NaN₃) in solvents such as acetonitrile or dimethylformamide. The reaction typically occurs under mild conditions, making it accessible for laboratory synthesis. However, caution is advised due to the potentially explosive nature of organic azides.

Biological Applications

The biological activity of this compound can be categorized into several key areas:

- Bioorthogonal Chemistry : It serves as a useful tool for labeling and tracking biomolecules within living systems. Its azido group allows for specific reactions with alkynes, facilitating the study of biological processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties. For instance, compounds derived from similar structures have shown activity against various bacterial strains, indicating potential for further exploration in developing antimicrobial agents .

- Anti-inflammatory Potential : There are indications that this compound may inhibit certain inflammatory mediators, suggesting its utility in treating inflammatory diseases.

The primary mechanism of action for this compound involves its participation in 1,3-dipolar cycloaddition reactions, particularly with terminal alkynes. This reaction leads to the formation of 1,5-disubstituted 1,2,3-triazole derivatives, which are significant in medicinal chemistry due to their biological activity.

Biochemical Pathways :

- The compound’s action primarily influences pathways involved in the synthesis of triazole derivatives.

- Environmental factors such as temperature and atmosphere can affect its reactivity and efficiency in these biochemical pathways.

Research Findings and Case Studies

Research on similar azide compounds has provided insights into their biological activities. For example:

- A study on 1,3-diacetylbenzene bis(guanylhydrazone) showed promising antitrypanosomal activity, suggesting that structural analogues could be explored for similar effects against other pathogens .

- Another investigation into acylhydrazone derivatives demonstrated significant antibacterial activity against strains like E. coli and S. aureus, indicating that modifications on the benzene ring could enhance biological efficacy .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Azido-4-(chloromethyl)benzene | Similar structure; different substitution | Potentially similar bioactivity |

| Benzyl azide | Lacks chloromethyl group | Less reactive in certain reactions |

| 2-Azidoethyl benzene | Contains ethyl group instead of chloromethyl | Different reactivity profile |

The unique combination of functional groups in this compound offers a versatile platform for various chemical transformations and applications in research.

特性

IUPAC Name |

1-azido-2-(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVOUDHUOLTHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。